3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
Description
3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are fused heterocyclic systems containing both pyrazole and pyrimidine rings. These compounds have garnered significant attention due to their diverse applications in medicinal chemistry, materials science, and biological research .
Properties
IUPAC Name |
3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3/c19-14-5-1-12(2-6-14)16-11-22-23-17(9-10-21-18(16)23)13-3-7-15(20)8-4-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCCANJRYGITND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with 4-fluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles replace the fluorine atoms
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives
Scientific Research Applications
3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its fluorescent properties allow it to act as a probe for studying intracellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring fused to the pyrazolo[1,5-a]pyrimidine core
Uniqueness
3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of fluorophenyl groups, which enhance its photophysical properties and biological activity. The fluorine atoms increase the compound’s stability and lipophilicity, making it more effective in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
